6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C9H9F3N2O2 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is human phosphodiesterase 10 . Phosphodiesterase 10 is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
This compound interacts with its target, human phosphodiesterase 10, by binding to the active site of the enzyme . This binding inhibits the enzymatic activity of phosphodiesterase 10, leading to an increase in the intracellular levels of cyclic nucleotides .
Biochemical Pathways
The inhibition of phosphodiesterase 10 by this compound affects the cyclic nucleotide signaling pathway . This pathway plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis . The increase in intracellular cyclic nucleotides due to the inhibition of phosphodiesterase 10 can therefore have significant downstream effects on these processes .
Result of Action
The molecular and cellular effects of the action of this compound are largely dependent on the specific cellular context. By increasing the intracellular levels of cyclic nucleotides, it can influence a variety of cellular processes, potentially leading to changes in cell proliferation, differentiation, and apoptosis .
Biochemical Analysis
Biochemical Properties
6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of phosphodiesterase 10 (PDE10A), an enzyme involved in the regulation of intracellular levels of cyclic nucleotides . This interaction is crucial for modulating signal transduction pathways and cellular responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PDE10A leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which in turn affect various downstream signaling pathways . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PDE10A, inhibiting its enzymatic activity and preventing the hydrolysis of cAMP and cGMP . This inhibition leads to the accumulation of these cyclic nucleotides, which modulate various cellular processes. Additionally, the compound may influence gene expression by altering the activity of transcription factors regulated by cAMP and cGMP.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation. Over time, the compound may undergo chemical degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to enhance cognitive function and reduce anxiety-like behaviors, while high doses may lead to toxic effects such as hepatotoxicity and neurotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with PDE10A and other biomolecules . Its activity and function are modulated by its subcellular distribution, which can impact its overall efficacy and specificity.
Properties
IUPAC Name |
6-cyclopropyl-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)4-14-7(15)3-6(5-1-2-5)13-8(14)16/h3,5H,1-2,4H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBHGZLGFDAPEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C(=O)N2)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.